2-(Chloromethyl)thiophene
Overview
Description
2-(Chloromethyl)thiophene is an organic compound with the molecular formula C5H5ClS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Mechanism of Action
Target of Action
It’s known that thiophene derivatives can exhibit inhibitory potency against certain enzymes .
Mode of Action
Thiophenes, in general, are electron-rich aromatic compounds . This property might influence their interaction with targets.
Biochemical Pathways
Thiophenes are known to be involved in various chemical reactions, including the suzuki–miyaura cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Some thiophene derivatives have been found to exhibit good inhibitory potency against certain enzymes .
Biochemical Analysis
Biochemical Properties
2-(Chloromethyl)thiophene plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics . The compound’s interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further interact with proteins and other biomolecules, potentially leading to enzyme inhibition or activation .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, the compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the formation of adducts that may alter the function of these biomolecules . This can result in enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of byproducts that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in cell proliferation, apoptosis, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response . High doses of this compound can lead to toxic effects such as liver damage, oxidative stress, and inflammation .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities . These metabolic transformations can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . The compound’s localization and accumulation within cells can influence its biological activity, as it may preferentially target certain organelles or cellular structures .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, this compound may interact with nuclear proteins, affecting gene expression and DNA repair processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Chloromethyl)thiophene can be synthesized through several methods. One common method involves the chloromethylation of thiophene. This process typically uses formaldehyde and hydrochloric acid in the presence of a catalyst. The reaction is carried out at low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of thiophene derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Scientific Research Applications
2-(Chloromethyl)thiophene has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Bromomethylthiophene
- 2-Iodomethylthiophene
- 2-Methylthiophene
Comparison: 2-(Chloromethyl)thiophene is unique due to its specific reactivity profile. Compared to 2-Bromomethylthiophene and 2-Iodomethylthiophene, it is generally more reactive in nucleophilic substitution reactions due to the higher leaving group ability of the chloride ion . Additionally, its derivatives often exhibit different biological activities compared to those of 2-Methylthiophene, making it a valuable compound for the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
2-(chloromethyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClS/c6-4-5-2-1-3-7-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOHKPSBGLXIRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227307 | |
Record name | 2-(Chloromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765-50-4 | |
Record name | 2-(Chloromethyl)thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=765-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Chloromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.045 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(CHLOROMETHYL)THIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QQ8C6HMR7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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